Tert-butyl 3-[(1,3-thiazol-2-yl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Tert-butyl 3-[(1,3-thiazol-2-yl)amino]-8-azabicyclo[321]octane-8-carboxylate is a complex organic compound that features a thiazole ring, a bicyclic octane structure, and a tert-butyl ester group
Mechanism of Action
Target of Action
The primary target of Tert-butyl 3-[(1,3-thiazol-2-yl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate is Methionine aminopeptidase 1 . This enzyme plays a crucial role in the removal of the initiator methionine from nascent proteins, which is a fundamental step in protein biosynthesis .
Mode of Action
The exact mode of action of Tert-butyl 3-[(1,3-thiazol-2-yl)amino]-8-azabicyclo[32It is believed to interact with its target, methionine aminopeptidase 1, and potentially inhibit its function . This could lead to alterations in protein biosynthesis, affecting the function and survival of cells .
Biochemical Pathways
The biochemical pathways affected by Tert-butyl 3-[(1,3-thiazol-2-yl)amino]-8-azabicyclo[32Given its target, it is likely to impact theprotein biosynthesis pathway . The downstream effects of this could include altered protein function and potentially cell death, depending on the specific proteins affected .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of Tert-butyl 3-[(1,3-thiazol-2-yl)amino]-8-azabicyclo[32Given its potential inhibitory effect on methionine aminopeptidase 1, it could lead to alterations in protein biosynthesis, potentially affecting cell function and survival .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Preparation Methods
The synthesis of tert-butyl 3-[(1,3-thiazol-2-yl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by its attachment to the bicyclic octane structure. The tert-butyl ester group is then introduced through esterification reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the bicyclic structure. Common reagents used in these reactions include acids, bases, and organometallic compounds. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-[(1,3-thiazol-2-yl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives and bicyclic octane structures. Compared to these compounds, tert-butyl 3-[(1,3-thiazol-2-yl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
tert-butyl 3-(1,3-thiazol-2-ylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-15(2,3)20-14(19)18-11-4-5-12(18)9-10(8-11)17-13-16-6-7-21-13/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIUTWNXAQCFTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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